
Copper(1+) cyanomethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) cyanomethanide, also known as copper(I) cyanide, is an inorganic compound with the chemical formula CuCN. It is a white to pale yellow solid that is insoluble in water but soluble in ammonia and cyanide solutions. This compound is of significant interest due to its applications in various fields, including electroplating, organic synthesis, and as a catalyst in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(1+) cyanomethanide can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium cyanide, resulting in a redox reaction that produces copper(I) cyanide and cyanogen gas: [ 2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN} + (\text{CN})_2 + 2 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by treating copper(II) salts with cyanide under controlled conditions to ensure the formation of the desired product while minimizing the release of toxic cyanogen gas .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(1+) cyanomethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) cyanide in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligands such as halides or phosphines can be used to replace the cyanide ligand.
Major Products Formed:
Oxidation: Copper(II) cyanide.
Reduction: Metallic copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Copper(1+) cyanomethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in electroplating to deposit copper on various substrates, providing a protective and decorative coating
Mécanisme D'action
Copper(1+) cyanomethanide can be compared with other copper(I) compounds such as:
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
Uniqueness:
- This compound is unique due to its cyanide ligand, which imparts distinct reactivity and coordination properties compared to halide ligands in other copper(I) compounds.
- Copper(I) chloride, bromide, and iodide are primarily used in different types of organic synthesis and as precursors to other copper compounds .
Comparaison Avec Des Composés Similaires
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
These compounds share similar oxidation states and coordination chemistry but differ in their specific applications and reactivity due to the nature of their ligands .
Propriétés
Numéro CAS |
35219-76-2 |
|---|---|
Formule moléculaire |
C2H2CuN |
Poids moléculaire |
103.59 g/mol |
Nom IUPAC |
copper(1+);ethenylideneazanide |
InChI |
InChI=1S/C2H2N.Cu/c1-2-3;/h1H2;/q-1;+1 |
Clé InChI |
RKRIIUCTVIBVNA-UHFFFAOYSA-N |
SMILES canonique |
C=C=[N-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




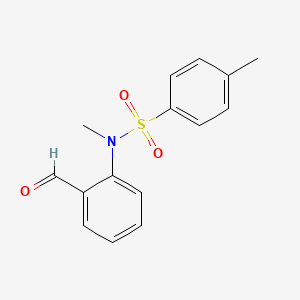
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
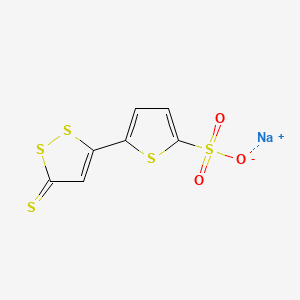
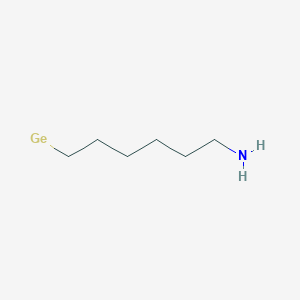
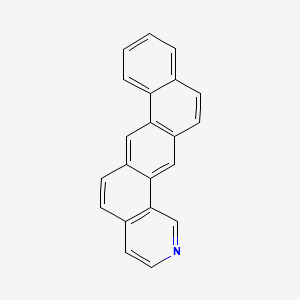



![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
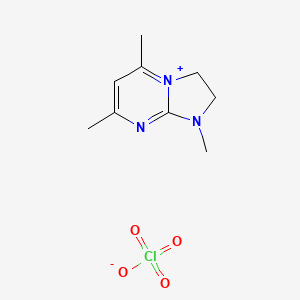

![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
